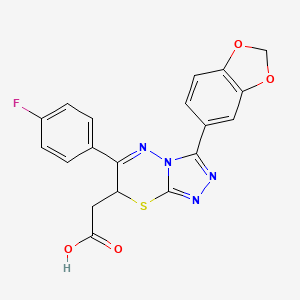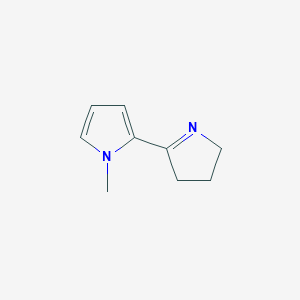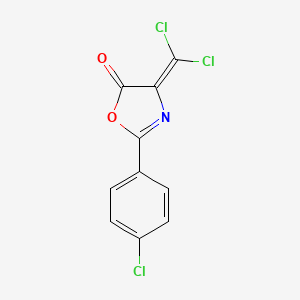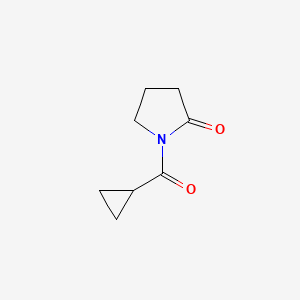![molecular formula C21H12N2O4 B12876905 2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile CAS No. 90178-99-7](/img/structure/B12876905.png)
2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method for synthesizing benzofuran derivatives, including 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile, involves the nitration of benzofuran compounds. This process can be carried out using nitrating agents such as nitric acid (HNO3) and acetic anhydride (Ac2O) under controlled conditions .
Industrial Production Methods
Industrial production of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives .
Aplicaciones Científicas De Investigación
2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and proteins, leading to their biological effects . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitrophenyl)benzofuran: A structurally similar compound with similar biological activities.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with distinct chemical properties and applications.
3-Amino-1-benzofuran-2-yl(2-nitrophenyl)methanone: A related compound with potential biological activities.
Uniqueness
2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile is unique due to its specific structural features, such as the presence of a nitrophenoxy group and a carbonitrile group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research and industrial applications .
Propiedades
Número CAS |
90178-99-7 |
|---|---|
Fórmula molecular |
C21H12N2O4 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
2-[4-(4-nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C21H12N2O4/c22-13-14-1-10-20-16(11-14)12-21(27-20)15-2-6-18(7-3-15)26-19-8-4-17(5-9-19)23(24)25/h1-12H |
Clave InChI |
CUXVQFXOEKEYRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)C#N)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)
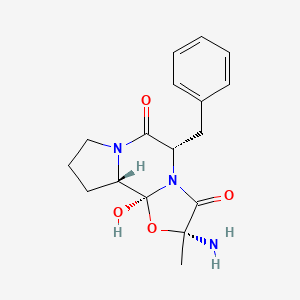
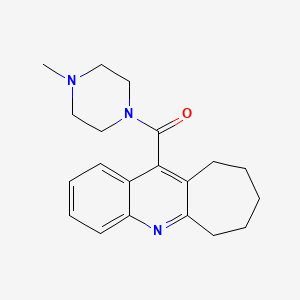
![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)
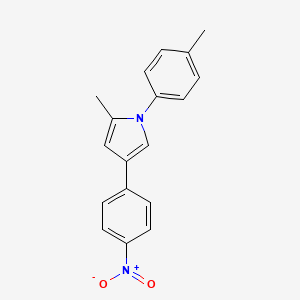
![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
